molecular formula C7H3BrClIO B12971618 2-Bromo-3-iodobenzoyl chloride

2-Bromo-3-iodobenzoyl chloride

Cat. No.: B12971618
M. Wt: 345.36 g/mol
InChI Key: LXOSUFWYLIBUMT-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzoyl chloride (C₇H₃BrClIO) is a dihalogenated benzoyl chloride derivative featuring bromine and iodine substituents at the ortho (2-) and meta (3-) positions, respectively. As a benzoyl chloride, it is highly reactive, commonly serving as an intermediate in organic synthesis for acylations, pharmaceutical manufacturing, and cross-coupling reactions.

Properties

Molecular Formula

C7H3BrClIO

Molecular Weight

345.36 g/mol

IUPAC Name

2-bromo-3-iodobenzoyl chloride

InChI

InChI=1S/C7H3BrClIO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H

InChI Key

LXOSUFWYLIBUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method is the bromination of 3-iodobenzoyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods

Industrial production of 2-Bromo-3-iodobenzoyl chloride may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters.

    Coupling: Formation of biaryl or styrene derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Bromo-3-iodobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic transformations. The presence of both bromine and iodine atoms enhances its reactivity and selectivity in coupling reactions, allowing for the formation of diverse chemical structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between 2-bromo-3-iodobenzoyl chloride and related compounds:

Compound Name Molecular Formula CAS Number Substituents Functional Group Key Properties/Applications
2-Bromo-3-iodobenzoyl chloride C₇H₃BrClIO Not reported 2-Bromo, 3-Iodo Benzoyl chloride High reactivity due to iodine; potential cross-coupling applications
2-Bromobenzoyl chloride C₇H₄BrClO 7154-66-7 2-Bromo Benzoyl chloride Used in peptide synthesis; corrosive
4-Bromobenzoyl chloride C₇H₄BrClO 586-75-4 4-Bromo Benzoyl chloride Para-substitution reduces steric hindrance; industrial acylating agent
2-Bromo-3-chlorobenzaldehyde C₇H₄BrClO 74073-40-8 2-Bromo, 3-Chloro Aldehyde Less reactive than benzoyl chlorides; used in fine chemical synthesis

Reactivity and Electronic Effects

  • Halogen Influence: Iodine vs. Bromine/Chlorine: The iodine atom in 2-bromo-3-iodobenzoyl chloride acts as a superior leaving group compared to bromine or chlorine, facilitating nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed reactions (e.g., Ullmann coupling) .
  • Substituent Position :

    • Ortho vs. Para Bromine : 4-Bromobenzoyl chloride (para-substituted) exhibits less steric strain than its ortho-substituted analogs, enhancing its stability in storage and reactivity with bulky nucleophiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-iodobenzoyl chloride, and how do steric effects influence precursor selection?

  • Methodological Answer : A common approach involves halogenation of benzoic acid derivatives. For example, sequential bromination and iodination of 3-iodobenzoic acid using PCl₃ or thionyl chloride to form the acyl chloride. Steric hindrance from the bulky iodine substituent at the 3-position necessitates careful selection of halogenation reagents (e.g., N-bromosuccinimide for regioselective bromination) . Precursor purity and reaction temperature (e.g., maintaining ≤40°C to avoid side reactions) are critical for yield optimization.

Q. How should 2-Bromo-3-iodobenzoyl chloride be stored to minimize decomposition, and what degradation products are typically observed?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis and thermal degradation. Decomposition may release corrosive HCl or HI gases, detectable via FT-IR or gas chromatography. Regular NMR monitoring (e.g., ¹H/¹³C) is recommended to assess stability, especially if stored for extended periods .

Q. What analytical techniques are most effective for characterizing 2-Bromo-3-iodobenzoyl chloride and verifying its purity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Confirm substitution pattern via ¹H (aromatic protons) and ¹³C (carbonyl at ~170 ppm).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (M⁺ at m/z ~330 for C₇H₃BrClIO).
  • Elemental Analysis : Verify halogen content (Br, I, Cl) with ≤0.3% deviation from theoretical values.
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for 2-Bromo-3-iodobenzoyl chloride in Friedel-Crafts acylations, given its dual halogen substituents?

  • Methodological Answer : The iodine substituent acts as an electron-withdrawing group, deactivating the ring but directing electrophilic attack to the para position relative to bromine. Optimize by:

  • Catalyst : Use AlCl₃ in stoichiometric amounts (1.2–1.5 eq.) to enhance acylium ion formation.
  • Solvent : Dichloromethane or nitrobenzene at –10°C to reduce competing side reactions.
  • Monitoring : Track reaction progress via TLC (silica gel, hexane:EtOAc 4:1) to isolate intermediates .

Q. What strategies resolve contradictions in literature data regarding the nucleophilic substitution reactivity of 2-Bromo-3-iodobenzoyl chloride?

  • Methodological Answer : Discrepancies often arise from solvent polarity or nucleophile strength. Systematic approaches include:

  • Kinetic Studies : Compare SN2 vs. SN1 pathways using polar aprotic (DMF) vs. protic (EtOH) solvents.
  • Isotopic Labeling : Use ¹²⁵I-labeled derivatives to track iodine displacement in competing reactions.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation energies for bromine vs. iodine substitution .

Q. In cross-coupling reactions (e.g., Suzuki-Miyaura), how does the presence of bromo and iodo groups affect catalytic efficiency and selectivity?

  • Methodological Answer : The iodo group typically undergoes faster oxidative addition with Pd(0) catalysts than bromine. Strategies:

  • Ligand Selection : Use bulky ligands (e.g., SPhos) to suppress premature iodine coupling.
  • Sequential Coupling : Exploit kinetic preference for iodine in stepwise reactions (e.g., first Suzuki coupling at iodine, then Sonogashira at bromine).
  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for chemoselectivity .

Safety and Handling

Q. What PPE and first-aid measures are critical when handling 2-Bromo-3-iodobenzoyl chloride?

  • Methodological Answer :

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Use fume hoods for all manipulations.
  • First Aid :
  • Skin Contact : Rinse immediately with 5% NaHCO₃ solution, followed by water (15 min) .
  • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
  • Spill Management : Neutralize with dry sodium bicarbonate and dispose as halogenated waste .

Data and Contradiction Analysis

Q. How should researchers integrate conflicting literature data on the hydrolysis kinetics of 2-Bromo-3-iodobenzoyl chloride into experimental design?

  • Methodological Answer : Replicate studies under standardized conditions (pH, temp.) and use statistical tools (e.g., ANOVA) to identify outliers. Compare activation energy (Eₐ) values via Arrhenius plots. If contradictions persist, conduct isotopic tracer experiments (D₂O vs. H₂O) to elucidate mechanistic pathways .

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